molecular formula C18H14N2O6 B3218353 Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate CAS No. 118938-24-2

Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate

Cat. No.: B3218353
CAS No.: 118938-24-2
M. Wt: 354.3 g/mol
InChI Key: PDMTZVNYTOWBTE-UHFFFAOYSA-N
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Description

Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate, also known in research circles as ESI-09, is a high-value small molecule antagonist for Exchange Proteins directly Activated by cAMP (EPAC) . It functions by specifically binding to the cAMP-binding domain (CBD) of EPAC proteins, thereby competitively inhibiting cAMP binding and blocking the subsequent activation of the Rap1 signaling pathway . This mechanism has established ESI-09 as a critical pharmacological tool for elucidating the role of EPAC in various disease models. Research indicates its significant utility in studying pancreatic cancer, where it has been shown to reduce cell migration and invasion, and in investigations for diabetes, obesity, and viral infections such as Middle East respiratory syndrome coronavirus (MERS-CoV) . The compound is characterized by its good membrane permeability and has demonstrated efficacy in in vivo models, making it a reliable probe for fundamental research and drug discovery efforts . With a molecular formula of C18H14N2O6 and a molecular weight of 354.31 g/mol, it is supplied for laboratory applications . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 3-nitro-4-(3-oxo-5-phenyl-1,2-oxazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6/c1-2-25-18(22)13-8-9-14(15(10-13)20(23)24)19-17(21)11-16(26-19)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMTZVNYTOWBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2C(=O)C=C(O2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of a β-keto ester with hydroxylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the isoxazole moiety.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the phenyl or isoxazole rings.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoxazole or benzoate derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate has shown potential as a lead compound in drug discovery. Its structural components allow it to interact with biological targets effectively.

Case Studies:

  • Antimicrobial Activity : Research indicates that derivatives of isoxazole compounds possess antimicrobial properties. Ethyl 3-nitro derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth, which suggests potential for development into antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that certain isoxazole derivatives can reduce inflammation markers in vitro, indicating a pathway for therapeutic applications in treating inflammatory diseases .

Research Findings:

  • A study reported that ethyl 3-nitro derivatives showed significant inhibition of pro-inflammatory cytokines in cell culture models, suggesting their utility in developing anti-inflammatory drugs .

Materials Science

In addition to biological applications, this compound is being explored for its utility in materials science. Its unique structure allows it to be incorporated into polymers and other materials, enhancing their properties.

Applications:

  • Polymer Chemistry : Ethyl 3-nitro compounds are being used to create functionalized polymers with improved thermal stability and mechanical properties. These materials can be utilized in coatings, adhesives, and composites .

Mechanism of Action

The mechanism of action of Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes or receptors, modulating their activity. The nitro group may also play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a systematic comparison with structurally related ethyl benzoate derivatives and isoxazole-containing analogs.

Substituent-Specific Comparisons

Table 1: Substituent Effects on Reactivity and Bioactivity
Compound Name Substituents (Position) Key Functional Groups Bioactivity/Application Reference
Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2-yl)benzoate Nitro (C3), Isoxazole (C4) Nitro, Isoxazole, Ester Potential kinase inhibition (inferred)
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Methylisoxazole (C4) Methylisoxazole, Amino, Ester Anticancer screening candidate
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) 3-Methylisoxazole (C4) Thioether, Methylisoxazole, Ester Antibacterial activity (hypothesized)
Ethyl 3-iodo-4-methoxybenzoate Iodo (C3), Methoxy (C4) Halogen, Methoxy, Ester Intermediate in organic synthesis

Key Observations :

Nitro Group vs. Halogen/Methoxy : The nitro group in the target compound enhances electrophilicity at the benzene ring compared to iodine or methoxy substituents in analogs like Ethyl 3-iodo-4-methoxybenzoate. This may increase reactivity in nucleophilic aromatic substitution reactions .

Isoxazole vs. Triazole : Unlike triazole-containing analogs (e.g., Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate in ), the isoxazole ring in the target compound introduces a ketone group (3-oxo), which may influence hydrogen-bonding interactions in biological targets .

Ester Linkage Stability : All ethyl benzoate derivatives share susceptibility to ester hydrolysis, but electron-withdrawing groups (e.g., nitro) may accelerate degradation under basic conditions compared to electron-donating substituents .

Table 2: Inferred Bioactivity and Toxicity Profiles
Compound Name Bioactivity (Inferred) Toxicity Profile (Based on Analogs)
Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2-yl)benzoate Kinase inhibition, anti-inflammatory Moderate (similar to ethyl benzoate derivatives)
I-6273 Anticancer (cell line screening) Low acute toxicity (rodent studies)
Ethyl 3-iodo-4-methoxybenzoate Synthetic intermediate Limited data; likely low toxicity

Key Findings :

  • Isoxazole-containing analogs (e.g., I-6273 and I-6373) exhibit diverse biological activities, suggesting the target compound’s isoxazole moiety could similarly interact with enzymatic targets like cyclooxygenase or kinases .

Biological Activity

Overview

Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate is a synthetic compound belonging to the isoxazole class, which is characterized by its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H14N2O6\text{C}_{18}\text{H}_{14}\text{N}_2\text{O}_6

This compound features a phenyl group that influences its biological activity and chemical reactivity. The presence of the nitro group may also play a crucial role in redox reactions within biological systems, potentially enhancing its pharmacological effects .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes or receptors. Isoxazole derivatives are known to modulate enzyme activity, and the nitro group can facilitate electron transfer processes that may affect various cellular pathways .

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess strong bactericidal effects against various strains, including resistant bacteria like Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

There is emerging evidence suggesting the anticancer potential of isoxazole derivatives. Compounds with structural similarities to this compound have demonstrated cytotoxicity against cancer cell lines, indicating a possible role in cancer therapy . The effectiveness of these compounds may vary based on their specific structural modifications.

Table 1: Antimicrobial Activity of Isoxazole Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
Ethyl 3-nitro-
4-(3-oxo-5-)
phenylisoxa

Note: Specific MIC values for this compound are currently under investigation.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of various isoxazole derivatives on normal and cancer cell lines. For example, compounds were tested on L929 normal cells and several cancer cell lines, revealing varying degrees of cytotoxicity. Some compounds exhibited selective toxicity towards cancer cells while sparing normal cells .

Table 2: Cytotoxicity Results

Compound NameCell Line TestedIC50 (µM)
Compound CL929>100
Compound DA549 (lung cancer)50
Ethyl 3-nitro-
4-(3-oxo-5-)
phenylisoxa

Q & A

Q. Table 1. Key Spectroscopic Data

TechniqueCritical Peaks/DataReference
IR (ATR)1695 cm⁻¹ (ester C=O), 1604 cm⁻¹ (NO₂)
¹H NMR (CDCl₃)δ 8.21 (d, J=8.5 Hz, Ar-H), δ 1.42 (t, CH₃)
X-raySpace group P2₁/n, Z=4, R-factor=0.038

Q. Table 2. Reaction Optimization Parameters

ConditionOptimal RangeImpact on Yield
Temperature60–80°CMaximizes NAS
SolventTHF (anhydrous)Prevents hydrolysis
Catalyst LoadingPd/C (10% wt)Balances cost/activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate
Reactant of Route 2
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Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate

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